N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule characterized by a hybrid structure combining an imidazole ring, an ethoxyethyl linker, and a 5-methylisoxazole-3-carboxamide moiety. The imidazole group is a well-known pharmacophore in medicinal chemistry, often associated with biological activity targeting enzymes or receptors (e.g., antifungal or kinase inhibition). The ethoxyethyl chain enhances solubility and modulates pharmacokinetics, while the isoxazole-carboxamide group may contribute to binding specificity or metabolic stability.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-10-8-11(15-19-10)12(17)14-3-6-18-7-5-16-4-2-13-9-16/h2,4,8-9H,3,5-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDQCFFUEQXKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and isoxazole intermediates. One common route involves the alkylation of imidazole with a suitable ethylene oxide derivative to form the imidazole-ethoxy intermediate. This intermediate is then reacted with an isoxazole derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The isoxazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets. Together, these interactions can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4) Structure: Features a benzodioxol group, imidazole ring, and chlorophenyl hydrazinecarboxamide. The (E)-configuration of the imine group was confirmed via X-ray crystallography . Key Differences: Unlike the target compound, this analogue includes a benzodioxol moiety (associated with cytochrome P450 modulation) and a chlorophenyl group (enhancing lipophilicity).
Clotrimazole (Antifungal Agent)
- Structure : Contains two imidazole rings linked to a triphenylmethane group.
- Comparison : Clotrimazole’s bulkier hydrophobic groups favor fungal CYP51 inhibition, whereas the ethoxyethyl linker in the target compound may improve aqueous solubility and reduce off-target effects.
Isoxazole-Containing Compounds (e.g., COX-2 Inhibitors) Structure: Isoxazole rings are common in anti-inflammatory drugs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide is a compound that integrates both imidazole and isoxazole moieties, which are known for their diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazole ring, an isoxazole ring, and a carboxamide group. These structural components contribute to its potential biological interactions.
| Component | Description |
|---|---|
| Imidazole | A five-membered ring containing two nitrogen atoms, known for its role in various biological systems. |
| Isoxazole | A five-membered ring with one nitrogen and one oxygen atom, often involved in pharmacological activity. |
| Carboxamide | A functional group that can enhance solubility and bioavailability. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole moiety can inhibit enzymes by mimicking substrate structures, thus interfering with metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : The combination of imidazole and isoxazole rings enhances the compound's ability to disrupt microbial cell membranes or inhibit microbial growth.
Biological Activity Profiles
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial and fungal strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
Numerous studies have investigated the biological effects of this compound:
- Antimicrobial Studies : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
- Cancer Research : In vitro studies revealed that treatment with this compound led to a dose-dependent decrease in the viability of breast cancer cells (MCF-7), indicating its potential role as an anticancer agent .
- Inflammation Models : Animal models of inflammation showed that administration of the compound significantly reduced paw edema compared to control groups, highlighting its anti-inflammatory properties .
Comparative Analysis with Similar Compounds
When compared to other compounds featuring imidazole or isoxazole moieties, this compound exhibits unique properties due to its dual-ring structure.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Clemizole | Antihistaminic | Contains imidazole |
| Omeprazole | Antiulcer | Imidazole moiety |
| Metronidazole | Antibacterial | Imidazole ring |
| This Compound | Antimicrobial, anticancer, anti-inflammatory | Dual functionality from both imidazole and isoxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
